molecular formula C13H15NO2 B2998299 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one CAS No. 1909313-86-5

3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one

Cat. No. B2998299
M. Wt: 217.268
InChI Key: FVUCKBQAEVMFDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one” is a chemical compound with the molecular weight of 203.28 . It is also known as “1-phenyl-7-oxa-2-azaspiro[3.5]nonane” and has the InChI code "1S/C13H17NO/c1-2-4-11(5-3-1)12-13(10-14-12)6-8-15-9-7-13/h1-5,12,14H,6-10H2" .


Molecular Structure Analysis

The InChI code for “3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one” is "1S/C13H17NO/c1-2-4-11(5-3-1)12-13(10-14-12)6-8-15-9-7-13/h1-5,12,14H,6-10H2" . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .


Physical And Chemical Properties Analysis

“3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one” is an oil at room temperature . The related compound “2-Oxa-7-azaspiro[3.5]nonane oxalate” is a solid and should be stored at 2-8°C .

Scientific Research Applications

Synthesis of Novel Fused Spiroheterocyclic Systems

Compounds like 1-Oxa-4-thiaspiro[4.4]nonan-2-one and its derivatives have been synthesized and reacted with various reagents to yield new spirothiazolidinones, spirothiazolopyrans, spirothiazolothiopyrans, and spirothiazolodihyropyridines. These synthesized spiroheterocycles were identified using conventional methods like IR, 1H-NMR, and elemental analyses, highlighting the structural diversity and potential utility of these compounds in further scientific research (Al-Ahmadi & El-zohry, 1994).

Antiviral Applications

A series of 1-thia-4-azaspiro[4.5]decan-3-ones with various substitutions demonstrated inhibitory effects against human coronavirus and influenza virus. Notably, compounds were found to inhibit human coronavirus 229E replication, indicating the potential of these structures in antiviral drug development (Apaydın et al., 2019).

Antimicrobial Activities

Spiroheterocyclic pyrylium salts derived from 1-Oxa-4-thiaspiro[4.4]nonan-2-one and related compounds were synthesized and tested for their antimicrobial activities. The structures of these compounds were elucidated, and their antimicrobial efficacy was compared with standard compounds, showcasing their relevance in the development of new antimicrobial agents (Al-Ahmadi & El-zohry, 1995).

One-Pot Synthesis Techniques

Innovative one-pot synthesis techniques have been developed for compounds like 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones, demonstrating the efficiency and simplicity of producing complex spirocyclic structures. These methodologies provide valuable insights into the synthesis of spiro compounds with potential applications in various research fields (Huynh et al., 2017).

Synthetic Approaches to Spiroaminals

Spiroaminals, including those with structures similar to "3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one", are at the core of natural or synthetic products with significant biological activities. Various strategies developed for their synthesis underscore the importance of these compounds in chemical synthesis and potential pharmaceutical applications (Sinibaldi & Canet, 2008).

Safety And Hazards

The safety information for “3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one” indicates that it has a GHS07 pictogram and a warning signal word . The related compound “2-Oxa-7-azaspiro[3.5]nonane oxalate” also has a GHS07 pictogram and a warning signal word .

properties

IUPAC Name

1-phenyl-7-oxa-2-azaspiro[3.5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-12-13(6-8-16-9-7-13)11(14-12)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUCKBQAEVMFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C(NC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one

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